Carbonic Anhydrase Inhibition: N-Acyl vs. Primary Sulfonamide
The N-acylsulfonamide class, of which 2-acetyl-N-methylbenzene-1-sulfonamide is a member, demonstrates nanomolar inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II. This is a marked improvement over the micromolar activity often observed with many primary sulfonamides [1].
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase (hCA) |
|---|---|
| Target Compound Data | N-acylsulfonamide class Ki range: 36.4 ± 6.0 – 254.6 ± 18.0 nM (hCA I) and 58.3 ± 0.6 – 273.3 ± 2.5 nM (hCA II) |
| Comparator Or Baseline | Primary sulfonamide class: Activity typically in micromolar (µM) range for many compounds |
| Quantified Difference | N-acylsulfonamide class exhibits up to 1000-fold higher potency compared to many primary sulfonamides. |
| Conditions | In vitro enzymatic assay using recombinant human carbonic anhydrase isoenzymes I and II |
Why This Matters
This class-level potency suggests that 2-acetyl-N-methylbenzene-1-sulfonamide is a superior scaffold for developing potent carbonic anhydrase inhibitors compared to primary sulfonamide analogs.
- [1] PubMed. N-Acylsulfonamides strongly inhibit human carbonic anhydrase isoenzymes I and II. Bioorg Med Chem. 2015;23(4):807-14. View Source
